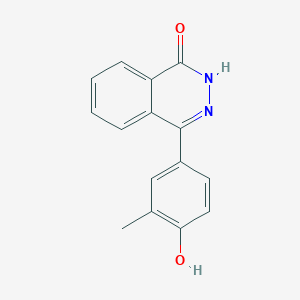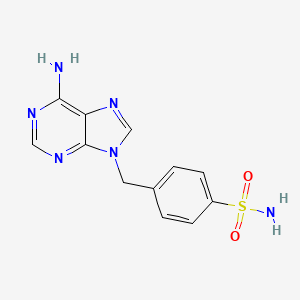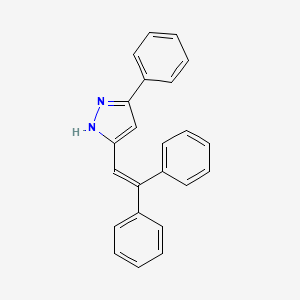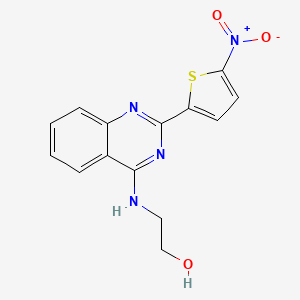
4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable aromatic amine and an aldehyde, the quinazoline core can be synthesized through a cyclization reaction.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using concentrated nitric acid and sulfuric acid.
Attachment of the Thienyl Group: The thienyl group can be attached through a coupling reaction, such as Suzuki or Stille coupling.
Hydroxyethylamino Substitution: The final step involves the substitution of the amino group with a hydroxyethyl group using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolines.
Scientific Research Applications
4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The nitro group may also play a role in redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethylamino)-2-phenylquinazoline
- 4-(2-Hydroxyethylamino)-2-(4-nitrophenyl)quinazoline
- 4-(2-Hydroxyethylamino)-2-(2-thienyl)quinazoline
Uniqueness
4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline is unique due to the presence of both the nitro and thienyl groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
CAS No. |
33389-36-5 |
|---|---|
Molecular Formula |
C14H12N4O3S |
Molecular Weight |
316.34 g/mol |
IUPAC Name |
2-[[2-(5-nitrothiophen-2-yl)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H12N4O3S/c19-8-7-15-13-9-3-1-2-4-10(9)16-14(17-13)11-5-6-12(22-11)18(20)21/h1-6,19H,7-8H2,(H,15,16,17) |
InChI Key |
QPLQHOGBXHYUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


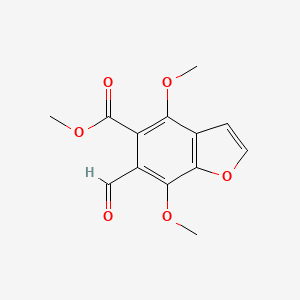
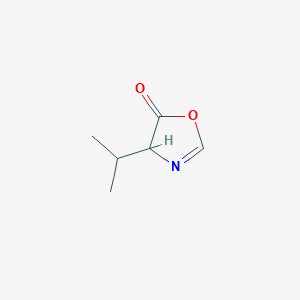

![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)
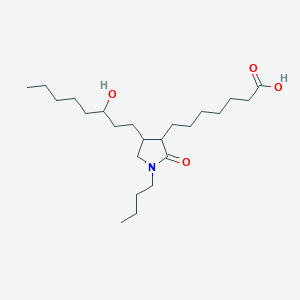
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
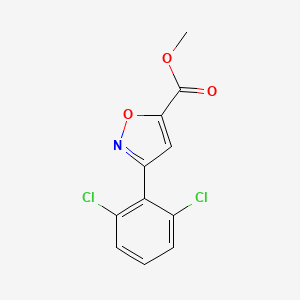
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
